Enantiomeric Purity: (R)-Enantiomer Specification vs. Racemic or (S)-Counterpart
The target compound is specified as the single (R)-enantiomer (CAS 131180-49-9), as confirmed by its IUPAC name bis(4-chlorophenyl)-[(2R)-pyrrolidin-2-yl]methanol . In contrast, the (S)-enantiomer is assigned CAS 99103-03-4 and is known as (S)-bisoprolol, a beta-1 adrenergic receptor blocker. The pharmacological activity of bisoprolol enantiomers is well documented to be stereospecific: the S(-)-enantiomer accounts for the majority of beta-adrenoceptor blocking activity, while the R(+)-enantiomer is substantially less active at beta-1 receptors [1]. This establishes that the (R)-enantiomer (CAS 131180-49-9) cannot be used interchangeably with the (S)-enantiomer in any receptor-mediated application without profoundly different outcomes.
| Evidence Dimension | Stereochemical identity and associated biological activity |
|---|---|
| Target Compound Data | (R)-enantiomer, CAS 131180-49-9; beta-1 blocking activity: substantially lower than (S)-enantiomer (inferred from bisoprolol enantiomer data) |
| Comparator Or Baseline | (S)-enantiomer, CAS 99103-03-4; beta-1 blocking activity: predominant (S(-)-bisoprolol is the active enantiomer) |
| Quantified Difference | Qualitative: (R)-enantiomer is the less active stereoisomer at beta-1 adrenergic receptors; precise fold-difference data for the exact compound are not available in the public domain. |
| Conditions | Inferred from bisoprolol enantiomer pharmacology literature |
Why This Matters
Procurement of the incorrect enantiomer would yield a compound with substantially different (and likely reduced) potency in beta-adrenergic assays, invalidating experimental results.
- [1] IUPHAR/BPS Guide to Pharmacology. Bisoprolol Ligand Page. https://www.guidetomalariapharmacology.org View Source
